molecular formula C20H19N3O B14388568 2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine CAS No. 89574-62-9

2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine

Cat. No.: B14388568
CAS No.: 89574-62-9
M. Wt: 317.4 g/mol
InChI Key: AWOMYKLLWGBFAB-UHFFFAOYSA-N
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Description

2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine is a complex organic compound that belongs to the class of imidazo[4,5-B]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthalene ring substituted with a butoxy group and an imidazo[4,5-B]pyridine moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 3-butoxynaphthalene-2-carbaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[4,5-B]pyridine core. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions

Properties

CAS No.

89574-62-9

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

2-(3-butoxynaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C20H19N3O/c1-2-3-11-24-18-13-15-8-5-4-7-14(15)12-16(18)19-22-17-9-6-10-21-20(17)23-19/h4-10,12-13H,2-3,11H2,1H3,(H,21,22,23)

InChI Key

AWOMYKLLWGBFAB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=CC=CC=C2C=C1C3=NC4=C(N3)C=CC=N4

Origin of Product

United States

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